Isopropyl 2-(4-Isobutylphenyl)propanoate

topical delivery prodrug anti-inflammatory

Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9) is the isopropyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen. As an alkyl ester prodrug, it was synthesized to modify the physicochemical properties of the parent acid, specifically to enhance its lipophilicity and skin permeability, thereby improving its potential for topical delivery and reducing the gastrointestinal side effects associated with long-term oral ibuprofen administration.

Molecular Formula C16H24O2
Molecular Weight 248.36 g/mol
CAS No. 64622-17-9
Cat. No. B129494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 2-(4-Isobutylphenyl)propanoate
CAS64622-17-9
Synonymsα-Methyl-4-(2-methylpropyl)-benzeneacetic Acid 1-Methylethyl Ester; _x000B_2-(4-Isobutylphenyl)propionic Acid Isopropyl Ester;  Isopropyl 2-(4-Isobutylphenyl)propanoate;  Isopropyl α-(p-Isobutylphenyl)propionate
Molecular FormulaC16H24O2
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESCC(C)CC1=CC=C(C=C1)C(C)C(=O)OC(C)C
InChIInChI=1S/C16H24O2/c1-11(2)10-14-6-8-15(9-7-14)13(5)16(17)18-12(3)4/h6-9,11-13H,10H2,1-5H3
InChIKeyRVZWLHIFEPTVBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9): Ibuprofen Ester Prodrug Profile


Isopropyl 2-(4-Isobutylphenyl)propanoate (CAS 64622-17-9) is the isopropyl ester of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen [1]. As an alkyl ester prodrug, it was synthesized to modify the physicochemical properties of the parent acid, specifically to enhance its lipophilicity and skin permeability, thereby improving its potential for topical delivery and reducing the gastrointestinal side effects associated with long-term oral ibuprofen administration [2].

Why Isopropyl 2-(4-Isobutylphenyl)propanoate Cannot Be Directly Replaced by Other Ibuprofen Esters


Alkyl ester prodrugs of ibuprofen exhibit a structure-dependent relationship between the length and branching of the ester alkyl chain and their resultant physicochemical and biological properties. A direct substitution of one ester for another is not scientifically valid, as demonstrated by comparative studies on homologous series. For instance, the aqueous solubility of these esters varies widely from 6.80 µg/mL (octadecyl) to 89.9 µg/mL (tert-butyl), and their log P values range from 2.22 (ibuprofen) to 3.79 (octyl ester) [1]. These variations directly influence skin permeation kinetics, enzymatic hydrolysis rates, and the resulting in vivo anti-inflammatory efficacy, making each ester a unique chemical entity with its own performance profile [2].

Isopropyl 2-(4-Isobutylphenyl)propanoate: Quantitative Differentiation Evidence for Procurement Decisions


Superior Topical Anti-Inflammatory Activity vs. Ibuprofen

In a carrageenan-induced rat paw edema model, the isopropyl ester of ibuprofen (Compound V) provided significantly better protection against inflammation than the parent drug, ibuprofen, when applied topically at equimolar doses (0.145 mmol/kg) [1]. The authors specifically noted that compounds IV, V, XIV, and XVI were the most useful candidates for topical formulations due to their superior protection [1].

topical delivery prodrug anti-inflammatory

Enhanced Skin Permeation vs. Ibuprofen in L-Valine Ester Form

In vitro porcine skin permeation studies using Franz diffusion cells demonstrated that the L-valine isopropyl ester ibuprofenate ([ValOiPr][IBU]) provided significantly higher transport of ibuprofen through the skin compared to the unmodified acid [1]. The study concluded that ibuprofen salts with a propyl or isopropyl ester in L-valine are 'particularly relevant for topical application' due to their superior permeation properties [1].

transdermal skin permeation prodrug

Optimized Lipophilicity Profile for Topical Delivery vs. Other Alkyl Esters

The isopropyl ester (Compound V) exhibits an octanol-water partition coefficient (log P) of 2.30, representing a modest but favorable increase in lipophilicity over the parent ibuprofen (log P 2.22) [1]. In contrast, other esters in the series show more extreme shifts: the methyl ester (log P 2.97), ethyl ester (3.02), and longer-chain esters such as octyl (3.79) [1]. The authors noted that this favorable shift in lipophilicity, combined with a 'self penetration enhancing effect,' contributed to the improved topical activity [1].

lipophilicity log P topical formulation

Aqueous Solubility Comparison vs. Ibuprofen and Other Esters

The aqueous solubility of the isopropyl ester (Compound V) was determined to be 67.75 µg/mL, which is comparable to the parent ibuprofen (71.28 µg/mL) [1]. This is in stark contrast to many other esters in the series, which showed substantially lower solubility (e.g., methyl ester: 55.02 µg/mL; ethyl ester: 43.82 µg/mL; n-butyl ester: 36.33 µg/mL) [1]. Maintaining solubility close to that of ibuprofen is advantageous for formulation and drug release.

aqueous solubility formulation prodrug

Gastrointestinal Safety Advantage for Topical Application

In ulcerogenic studies conducted in fasted rats, none of the topically applied alkyl ester prodrugs, including the isopropyl ester, showed any ulcerogenic effect [1]. This contrasts sharply with the known gastrointestinal side effects of orally administered ibuprofen, which can cause gastric ulceration and bleeding with long-term use [1]. The study concluded that topical delivery abolished direct contact of the drug with gastric mucosa, eliminating the principal factor responsible for NSAID-induced gastroulcerogenicity [1].

ulcerogenicity topical NSAID safety

Established Use as an Ibuprofen Impurity Reference Standard

Isopropyl 2-(4-Isobutylphenyl)propanoate is cataloged as Ibuprofen Impurity 31 and Ibuprofen Impurity 7 by multiple suppliers [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of ibuprofen [1].

analytical standard impurity profiling quality control

Isopropyl 2-(4-Isobutylphenyl)propanoate: Key Application Scenarios Based on Evidence


Topical Anti-Inflammatory Formulation Development

For pharmaceutical formulators developing topical gels, creams, or transdermal patches, the isopropyl ester of ibuprofen offers a proven advantage over the parent drug. Evidence shows it provides statistically significant improvement in anti-inflammatory protection in an in vivo edema model when applied topically [1]. This makes it a strong candidate for lead optimization in topical NSAID products aiming for enhanced local efficacy and reduced systemic exposure.

Transdermal Drug Delivery Research

In transdermal drug delivery research, particularly when formulated as an L-valine ester salt, this compound demonstrates markedly enhanced skin permeation compared to unmodified ibuprofen acid [2]. It has been explicitly identified as 'particularly relevant for topical application' due to its superior transport properties through porcine skin [2]. This positions it as a valuable tool compound for studying permeation enhancement strategies and for developing next-generation transdermal systems.

Analytical Method Development and Quality Control for Ibuprofen

This compound is a recognized ibuprofen impurity (Impurity 31/7) and is supplied as a certified reference standard for use in analytical method development, method validation (AMV), and quality control (QC) applications [3]. Laboratories engaged in ANDA filings, commercial production of ibuprofen, or pharmacopeial compliance testing require this standard to ensure accurate impurity profiling and regulatory adherence.

Prodrug and Structure-Activity Relationship (SAR) Studies

As part of a homologous series of alkyl esters with well-characterized physicochemical properties (log P = 2.30, aqueous solubility = 67.75 µg/mL), this compound serves as a critical reference point in SAR studies aimed at understanding the relationship between ester chain length/branching, lipophilicity, and biological activity [1]. Its intermediate properties make it an ideal comparator for evaluating the effects of more extreme structural modifications.

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